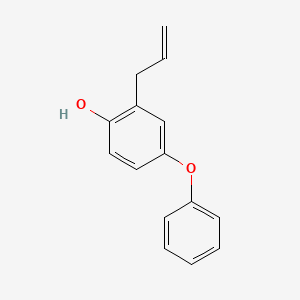

2-Allyl-4-phenoxyphenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H14O2 |

|---|---|

Molecular Weight |

226.27 g/mol |

IUPAC Name |

4-phenoxy-2-prop-2-enylphenol |

InChI |

InChI=1S/C15H14O2/c1-2-6-12-11-14(9-10-15(12)16)17-13-7-4-3-5-8-13/h2-5,7-11,16H,1,6H2 |

InChI Key |

GWGRYISDTOTBAH-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1=C(C=CC(=C1)OC2=CC=CC=C2)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Allyl 4 Phenoxyphenol and Its Structural Congeners

Strategic Approaches to 4-Phenoxyphenol (B1666991) Precursors

The formation of the diaryl ether linkage in 4-phenoxyphenol is a critical step, and several synthetic routes have been developed to achieve this. These methods range from classic named reactions to modern catalytic systems.

Ullmann Reaction Pathways for Aryloxy-Phenol Linkages

The Ullmann condensation is a cornerstone for the synthesis of diaryl ethers. organic-chemistry.orgscispace.com This reaction traditionally involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542). organic-chemistry.org In the context of 4-phenoxyphenol synthesis, this could involve the reaction of a halophenyl phenyl ether with a phenylphenol or a halobiphenyl with a phenoxyphenol. scispace.com Modern variations of the Ullmann reaction often utilize catalytic amounts of copper and have expanded the scope to include various nucleophiles like substituted phenoxides. organic-chemistry.org The reaction proceeds through a copper(I) intermediate that undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the desired carbon-oxygen bond. organic-chemistry.org

Nucleophilic Aromatic Substitution in Phenoxyphenol Synthesis

Nucleophilic aromatic substitution (SNAr) provides a direct route to phenoxyphenols. This mechanism involves the attack of a nucleophile, such as a deprotonated phenol, on an activated aryl halide. encyclopedia.pubmdpi.com For instance, the synthesis of 5-(3-hydroxyphenoxy)-2-nitroaniline was achieved by reacting 5-chloro-2-nitroaniline (B48662) with resorcinol (B1680541) using sodium hydride as a base. mdpi.com However, the strong directing effect of the hydroxyl group to ortho and para positions can make the synthesis of meta-substituted phenoxyphenols challenging via this method. encyclopedia.pub

Copper-Catalyzed Cross-Coupling Methods for Aryloxy-Phenol Formation

Copper-catalyzed cross-coupling reactions, beyond the classical Ullmann conditions, offer mild and efficient pathways to diaryl ethers. nih.gov Catalyst systems composed of copper iodide (CuI) and ligands like picolinic acid, in combination with a base such as potassium phosphate (B84403) (K3PO4) in a solvent like DMSO, have proven effective for the O-arylation of phenols with aryl halides. nih.gov These methods exhibit high functional group tolerance and are suitable for synthesizing sterically hindered diaryl ethers. nih.gov Another notable copper-catalyzed method is the Sonogashira coupling, which can be adapted for the formation of biaryl ethers through the interaction of aryl boronic acids and phenols in the presence of a copper catalyst and a base. encyclopedia.pubmdpi.com

Diazotization-Based Syntheses of Phenoxyphenols

The synthesis of phenoxyphenols can also be achieved through the diazotization of corresponding anilines, followed by the decomposition of the resulting diazonium salts. google.comjustia.com This process typically involves treating an aromatic amine with nitrous acid to form a diazonium salt, which is then heated to yield the phenol. google.com For the preparation of substituted 4-phenoxy-phenols, the corresponding aniline (B41778) can be diazotized using sodium nitrite (B80452) in the presence of hydrochloric acid. The resulting diazonium chloride solution is then introduced into a boiling mixture of sulfuric acid and an aromatic hydrocarbon. google.comjustia.com Copper catalysis can also be employed in the O-arylation of phenols with diazonium salts under mild, room-temperature conditions. rsc.org This method proceeds via a single-electron transfer mechanism. rsc.org

Equilibration Reactions of Poly(phenylene ethers) to Yield Phenoxyphenols

An alternative approach to phenoxyphenols involves the equilibration of poly(2,6-dimethyl-1,4-phenylene ether) with a phenol, such as 4-bromophenol. google.com This reaction is initiated by a phenoxy radical and is believed to proceed through a free radical mechanism, resulting in the depolymerization of the poly(phenylene ether) to yield phenoxyphenol products. google.comresearchgate.net The use of diphenoquinones can facilitate the generation of phenoxy radicals, leading to higher yields of the desired phenoxyphenol products, especially when starting with high molecular weight polymers. google.com This redistribution reaction can be influenced by the type of phenolic compound added. mdpi.com

Allylation and Rearrangement Strategies Towards 2-Allyl-4-phenoxyphenol

Once the 4-phenoxyphenol core is synthesized, the final step is the introduction of the allyl group at the ortho position to the hydroxyl group. This is typically achieved through a two-step sequence involving O-allylation followed by a Claisen rearrangement.

The initial step is the etherification of 4-phenoxyphenol with an allyl halide, such as allyl bromide, in the presence of a base to form allyl 4-phenoxyphenyl ether. This ether then undergoes a thermal prepchem.comprepchem.com-sigmatropic rearrangement, known as the Claisen rearrangement, upon heating. libretexts.orglibretexts.org The reaction proceeds through a concerted, six-membered cyclic transition state, leading to the formation of the C-C bond between the allyl group and the ortho position of the phenol ring. libretexts.orglibretexts.org This intramolecular rearrangement initially forms a non-aromatic intermediate, which then tautomerizes to the stable aromatic product, this compound. libretexts.orglibretexts.org For example, refluxing 4-phenoxy-phenyl-crotyl ether in diphenyl ether at 260°C for one hour yields 2-(1-methyl-allyl)-4-phenoxy-phenol. prepchem.com Catalysts, such as zinc powder, can be employed to facilitate the Claisen rearrangement under milder conditions. benthamopenarchives.com

Derivatization of this compound and Related Structures

Oxidative Polymerization Approaches for Phenolic Oligomers and Polymers

Oxidative polymerization is a significant method for converting phenolic monomers into valuable polymers and oligomers. For this compound, this process typically involves the enzymatic or chemical oxidation of the phenolic hydroxyl group to generate a phenoxy radical. These radicals can then couple in various ways to form larger molecules. The presence of the allyl group provides a site for potential post-polymerization modification or crosslinking.

Enzymatic catalysis, particularly using oxidoreductases like horseradish peroxidase (HRP) or laccase, offers a green and selective approach to polymerization. researchgate.net HRP, in the presence of hydrogen peroxide, catalyzes the one-electron oxidation of phenols, leading to the formation of phenoxy radicals which subsequently polymerize. core.ac.ukh-its.org The reaction medium can significantly influence the outcome; for instance, polymerizations in aqueous-organic mixtures (e.g., dioxane, acetone, methanol) can overcome low substrate solubility and lead to higher molecular weight polymers. nih.govnih.gov Research on 4-phenoxyphenol, a close structural congener, has shown that enzymatic polymerization can yield poly(phenylene oxide) (PPO) type structures. researchgate.net However, HRP-catalyzed reactions can sometimes result in a mixture of C-C and C-O couplings, leading to polymers with mixed phenylene and oxyphenylene units and reduced crystallinity. acs.org

Chemical catalysts, such as copper-amine complexes, are also widely used for the oxidative polymerization of phenols, famously in the synthesis of poly(2,6-dimethyl-1,4-phenylene oxide). researchgate.net More advanced "radical-controlled" oxidative polymerization has been achieved using tyrosinase model complexes. acs.orgresearchgate.net These catalysts, like certain copper(II) chloride complexes, can regioselectively polymerize 4-phenoxyphenol to produce crystalline PPO with a defined melting point, primarily by suppressing the formation of C-C dimers. acs.orgfigshare.com This high selectivity is attributed to the formation of a 'controlled' phenoxy radical-copper(I) intermediate, which regulates the subsequent coupling steps. sci-hub.box For this compound, such controlled polymerization would be advantageous, preserving the allyl group's integrity for further functionalization while creating a well-defined polymer backbone.

The table below summarizes various catalytic systems used for the oxidative polymerization of phenoxyphenol and related phenolic monomers.

| Catalyst System | Monomer Example | Solvent/Medium | Key Findings & Polymer Characteristics |

| Horseradish Peroxidase (HRP) / H₂O₂ | Phenol | Aqueous Buffer | Achieved 84% phenol conversion at 100 mg/L. core.ac.ukresearchgate.net |

| Horseradish Peroxidase (HRP) / H₂O₂ | 4-Phenoxyphenol | Aqueous-Organic Mixtures | Produces polymers with mixed phenylene and oxyphenylene units. nih.govacs.org |

| Tyrosinase Model Complex (e.g., Cu(Tpzb)Cl) | 4-Phenoxyphenol | Organic Solvents | Yields crystalline poly(1,4-phenylene oxide) with a melting point; highly selective C-O coupling. acs.orgsci-hub.box |

| Soybean Peroxidase (SBP) / H₂O₂ | p-phenylphenol | Room-Temperature Ionic Liquids (RTILs) | Synthesizes higher molecular weight polyphenols (Mn > 1500 Da). nih.gov |

Formation of Thyroxine Analogs via Chemical Transformations

The structural backbone of this compound, featuring a substituted phenoxyphenol core, makes it a viable starting material for the synthesis of thyroxine analogs. Thyroxine is characterized by a diiodinated phenoxyphenol ether structure with an alanine (B10760859) side chain. The synthesis of analogs from a precursor like this compound would involve several key chemical transformations.

Historically, phenoxyphenols, particularly those with substitutions at the 2 and 6 positions of each benzene (B151609) ring, have been recognized as important precursors for thyroxine analogs. google.com The general synthetic strategy involves the regioselective introduction of iodine atoms onto the aromatic rings and the conversion of a side group into the characteristic alanine moiety.

For this compound, the synthesis would proceed via the following hypothetical steps:

Iodination: The phenolic ring is activated towards electrophilic substitution by the hydroxyl group. Treatment with an iodinating agent (e.g., iodine in the presence of a base or an oxidizing agent like N-iodosuccinimide) would introduce iodine atoms at the positions ortho to the hydroxyl group (positions 3 and 5). The phenoxy ring could also be iodinated under appropriate conditions.

Allyl Group Transformation: The allyl group must be converted into an alanine side chain (-CH₂CH(NH₂)COOH). This is a multi-step process that could begin with the isomerization of the allyl group to a propenyl group, followed by oxidative cleavage to yield an aldehyde. The resulting aldehyde could then be converted to the amino acid via a Strecker synthesis or a related method.

A patent describes the conversion of brominated phenoxyphenols into other chemical derivatives, including thyroxine analogs, by reacting the terminal bromine with magnesium or lithium to form Grignard reagents, which can then be further reacted. google.com This highlights the utility of halogenated phenoxyphenol intermediates in building more complex structures. The synthesis of these analogs is of significant interest for structure-activity relationship studies in medicinal chemistry.

Functional Group Interconversions on the Phenoxy or Allyl Moiety

The chemical versatility of this compound stems from the reactivity of its three primary functional regions: the phenolic hydroxyl group, the aromatic rings of the phenoxy moiety, and the terminal allyl group. Targeted modifications of these groups can produce a diverse range of derivatives.

Reactions of the Allyl Moiety: The allyl group is a reactive handle for numerous organic transformations.

Isomerization: The double bond can be migrated to form the thermodynamically more stable propenyl isomer (2-(prop-1-en-1-yl)-4-phenoxyphenol) using a base or a transition metal catalyst.

Oxidation: The double bond can be oxidized to form an epoxide (using reagents like m-CPBA), a diol (via dihydroxylation with OsO₄ or cold, dilute KMnO₄), or cleaved to form an aldehyde or carboxylic acid (using ozonolysis or strong oxidants).

Addition Reactions: The allyl group can undergo hydrogenation to a propyl group, halogenation (e.g., with Br₂) to form a dihalide, or hydrohalogenation.

Chemoselective Polymerization: Peroxidase-catalyzed polymerizations can proceed chemoselectively, leaving unsaturated groups like the allyl moiety intact for subsequent crosslinking reactions. researchgate.net

Reactions on the Aromatic Rings: The electron-rich nature of the two aromatic rings allows for various electrophilic substitution reactions.

Halogenation: As discussed for thyroxine analog synthesis, the rings can be readily halogenated (brominated or iodinated) at the positions activated by the hydroxyl and phenoxy groups. A historical method for preparing related compounds involved the bromination of 2,2',6,6'-tetrasubstituted phenoxyphenols, with the reaction presumed to occur at the para position of the terminal phenoxy group. google.com

Nitration and Sulfonation: These classic electrophilic aromatic substitutions can introduce nitro and sulfonic acid groups, respectively, further functionalizing the core structure.

Alkylation and Acylation: Friedel-Crafts reactions can introduce alkyl or acyl groups onto the rings, though the presence of the phenolic hydroxyl group requires careful selection of catalysts and reaction conditions, often necessitating a protecting group strategy.

The table below outlines potential functional group interconversions for this compound.

| Functional Group | Reaction Type | Reagents/Conditions | Potential Product |

| Allyl | Isomerization | Base (e.g., KOt-Bu) | 2-(Prop-1-en-1-yl)-4-phenoxyphenol |

| Allyl | Epoxidation | m-CPBA | 2-(Oxiran-2-ylmethyl)-4-phenoxyphenol |

| Allyl | Dihydroxylation | OsO₄, NMO | 2-(2,3-Dihydroxypropyl)-4-phenoxyphenol |

| Aromatic Ring | Iodination | I₂, KI, Base | 2-Allyl-3,5-diiodo-4-phenoxyphenol |

| Phenolic -OH | Etherification | Alkyl Halide, Base | 2-Allyl-1-alkoxy-4-phenoxybenzene |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Allyl 4 Phenoxyphenol and Derivatives

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy is a fundamental tool for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds. For 2-Allyl-4-phenoxyphenol, Infrared (IR) and Raman spectroscopy can confirm the presence of its key structural motifs.

The IR spectrum is anticipated to display several characteristic absorption bands. The most prominent of these is the broad O-H stretching vibration from the phenolic hydroxyl group, typically observed in the 3200-3600 cm⁻¹ region. nih.gov The C-H stretching vibrations of the aromatic rings appear just above 3000 cm⁻¹, while the alkene C-H stretch of the allyl group is also found in this region (3020-3100 cm⁻¹). doaj.org

The "fingerprint region" (below 1600 cm⁻¹) contains a wealth of structural information. Aromatic C=C stretching vibrations typically produce a series of sharp bands between 1400 and 1600 cm⁻¹. nih.gov The C=C stretching of the allyl group is expected around 1640-1680 cm⁻¹. doaj.org A strong, characteristic band corresponding to the asymmetric C-O-C stretching of the aryl ether linkage is also expected, generally in the 1200-1250 cm⁻¹ range.

Raman spectroscopy would provide complementary data, with strong signals often observed for the symmetric and non-polar bonds, such as the aromatic ring and alkene C=C stretching vibrations. rsc.org Conformational analysis, particularly regarding the orientation of the allyl group, can be inferred from subtle shifts in vibrational frequencies, especially when comparing experimental spectra with theoretical calculations. rsc.org

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenol (B47542) O-H | Stretch, H-bonded | 3200 - 3600 (broad) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Alkene =C-H | Stretch | 3020 - 3100 |

| Alkane C-H | Stretch | 2850 - 2960 |

| Alkene C=C | Stretch | 1640 - 1680 |

| Aromatic C=C | Stretch (in-ring) | 1400 - 1600 |

| Aryl Ether C-O-C | Asymmetric Stretch | 1200 - 1250 |

| Phenol C-O | Stretch | 1180 - 1260 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment and Isomer Differentiation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for each unique proton environment. The phenolic -OH proton would appear as a broad singlet with a chemical shift that can vary depending on solvent and concentration. The allyl group presents a classic spin system: the two terminal vinyl protons (=CH₂) would appear as distinct multiplets around 5.1 ppm, the internal vinyl proton (-CH=) as a multiplet around 6.0 ppm, and the methylene (B1212753) protons (-CH₂-) as a doublet near 3.4 ppm, based on data from the analogous compound 2-allylphenol (B1664045). nih.gov The two aromatic rings would produce a complex set of signals in the 6.8-7.5 ppm region. The three protons on the allyl-substituted ring and the five protons on the phenoxy ring would have distinct chemical shifts and coupling patterns, allowing for unambiguous assignment.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Phenolic OH | 4.5 - 8.0 | broad singlet |

| Ar-H (Protons on both aromatic rings) | 6.8 - 7.5 | multiplets, doublets, triplets |

| -CH=CH₂ | 5.9 - 6.1 | multiplet |

| -CH=CH₂ (trans) | ~5.1 | doublet of doublets |

| -CH=CH₂ (cis) | ~5.0 | doublet of doublets |

| -CH₂ -CH=CH₂ | 3.3 - 3.5 | doublet |

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would display a total of 15 distinct signals, corresponding to the 15 carbon atoms in the molecule. The chemical shifts provide clear evidence for the different carbon types. The carbons of the allyl group would appear with the sp² carbons (-CH= and =CH₂) in the 115-137 ppm range and the sp³ methylene carbon (-CH₂-) further upfield around 30-40 ppm. The aromatic carbons directly attached to oxygen (C-OH and C-O-C) are the most deshielded, appearing in the 140-160 ppm region. The other ten aromatic carbons would resonate in the typical 115-130 ppm range, with their precise shifts influenced by the position of the substituents.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Ar-C -OH | 145 - 155 |

| Ar-C -O-Ar | 150 - 160 |

| C -O-C (Phenoxy C-O) | 140 - 150 |

| -C H=CH₂ | 135 - 138 |

| Aromatic C-H & C-C | 115 - 130 |

| -CH=C H₂ | 115 - 117 |

| -C H₂-CH=CH₂ | 30 - 40 |

Photoelectron Spectroscopy for Electronic Structure Insights and Intramolecular Interactions

Photoelectron spectroscopy (PES) provides direct insight into the electronic structure of a molecule by measuring the ionization energies of its valence electrons. For 2-allylphenol and its derivatives, PES is particularly useful for studying intramolecular interactions. nih.gov

Research on 4-substituted 2-allylphenols has shown that these molecules can exist as a mixture of two conformers: an "open" form and a "closed" form stabilized by an intramolecular OH-π hydrogen bond between the phenolic hydroxyl group and the allyl group's double bond. This intramolecular interaction has a direct effect on the electronic structure. The OH-π hydrogen bond stabilizes the π orbital of the C=C double bond in the closed conformer, which increases its ionization potential. nih.gov

Consequently, the photoelectron spectrum of this compound is expected to show two distinct ionization bands related to the allyl π(C=C) orbital, corresponding to the two different conformers. The energy difference between these two ionization potentials, ΔIP(C=C), serves as a quantitative descriptor for the strength of this intramolecular hydrogen bond. nih.gov The electronic effects of the phenoxy substituent at the 4-position would further modulate the energies of the π-orbitals of the phenol ring and influence the strength of the OH-π interaction. nih.gov

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis (GC-MS)

Mass spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is used to determine the molecular weight and elucidate structural features through the analysis of fragmentation patterns. The molecular formula of this compound is C₁₅H₁₄O₂, giving it a molecular weight of 226.25 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺˙) at m/z = 226.

The fragmentation of this compound would be dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways would likely involve the cleavage of the ether linkage and the allyl group.

Ether Bond Cleavage: Cleavage of the C-O ether bond can result in a fragment at m/z = 133, corresponding to the loss of a phenoxy radical (•OC₆H₅, 93 Da).

Allyl Group Cleavage: Loss of the allyl radical (•C₃H₅, 41 Da) would lead to a significant fragment ion at m/z = 185.

Other Fragments: The presence of a fragment at m/z = 77 would indicate the formation of a phenyl cation (C₆H₅⁺). Aromatic alcohols can also exhibit fragments corresponding to the loss of CO and COH.

The fragmentation pattern serves as a molecular fingerprint, and the precise mass of the molecular ion confirms the elemental composition.

Table 4: Plausible Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Possible Origin |

| 226 | [C₁₅H₁₄O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 185 | [M - C₃H₅]⁺ | Loss of allyl radical |

| 133 | [M - C₆H₅O]⁺ | Cleavage of ether bond, loss of phenoxy radical |

| 93 | [C₆H₅O]⁺ | Phenoxy cation |

| 77 | [C₆H₅]⁺ | Phenyl cation from phenoxy group |

X-ray Crystallography for Definitive Solid-State Structural Determination (if applicable)

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state, providing unambiguous data on bond lengths, bond angles, and torsional angles.

A search of publicly available structural databases indicates that a crystal structure for this compound has not been reported. If a suitable single crystal could be obtained and analyzed, this technique would provide definitive structural information. Key insights would include:

The exact conformation of the allyl group relative to the phenol ring in the crystal lattice.

Direct evidence for the presence or absence of the intramolecular OH-π hydrogen bond in the solid state.

A detailed map of intermolecular interactions, such as hydrogen bonding between the phenolic OH of one molecule and an oxygen atom of a neighboring molecule, which dictate the crystal packing.

While crystal structure data is available for the related compound 4-phenoxyphenol (B1666991), the addition of the allyl group at the 2-position significantly impacts conformational possibilities and potential packing arrangements, making a dedicated crystallographic study of the title compound highly informative.

Computational and Theoretical Studies on 2 Allyl 4 Phenoxyphenol Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about electron distribution and energy.

For a molecule like 2-Allyl-4-phenoxyphenol, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would first involve geometry optimization to find the lowest energy conformation. ijsrst.com From this optimized structure, a wealth of electronic properties can be calculated. doaj.org

Key Electronic Properties Calculated via DFT:

HOMO-LUMO Gap: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy gap between them provides insight into the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the electron density surface. It helps identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), predicting sites for chemical reactions.

Mulliken Population Analysis: This analysis provides information on the partial atomic charges within the molecule, offering further details on its reactivity and intermolecular interactions. ijsrst.com

Vibrational Frequencies: Calculation of vibrational frequencies can predict the infrared (IR) and Raman spectra of the molecule. This is invaluable for interpreting experimental spectroscopic data and confirming the molecular structure. ijsrst.com

Table 1: Representative DFT-Calculated Properties for a Phenolic Analogue (Eugenol)

| Property | Calculated Value (Example) | Significance |

| HOMO Energy | -6.0 to -6.5 eV | Relates to the ability to donate an electron (ionization potential). researchgate.net |

| LUMO Energy | -1.5 to -2.1 eV | Relates to the ability to accept an electron (electron affinity). researchgate.net |

| HOMO-LUMO Gap | ~4.0 to 4.5 eV | Indicates chemical reactivity and stability. researchgate.net |

| Dipole Moment | ~2.0 to 3.0 Debye | Measures the overall polarity of the molecule. ijsrst.com |

Note: The values presented are typical ranges for similar phenolic compounds and serve for illustrative purposes. Specific calculations for this compound would be required for precise values.

Ab initio methods, such as the Gaussian-n (Gn) theories like G3(MP2)//B3LYP, are high-accuracy computational techniques used to predict thermochemical properties. These methods systematically approach the exact solution of the Schrödinger equation, providing reliable data on the energetics of molecules and reactions. researchgate.net

These calculations can determine key thermochemical values for this compound, which are essential for understanding its stability and reactivity under different conditions.

Thermochemical Properties from Ab Initio Calculations:

Enthalpy of Formation (ΔHf°): This value represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. It is a fundamental measure of the molecule's stability.

Bond Dissociation Enthalpies (BDE): BDE is the energy required to break a specific bond homolytically. For this compound, the O-H bond dissociation enthalpy is of particular interest as it relates to its antioxidant properties.

Acidity and Basicity: Gas-phase acidity and proton affinity can be calculated to understand the molecule's behavior as a proton donor or acceptor.

Electron Affinity (EA) and Ionization Enthalpy (IE): EA is the energy released when an electron is added to a neutral molecule, while IE is the energy required to remove an electron. These relate to the molecule's redox properties. researchgate.net

Table 2: Predicted Thermochemical Properties for this compound (Illustrative)

| Thermochemical Property | Typical Calculation Method | Importance in Chemical Analysis |

| Enthalpy of Formation | G3(MP2)//B3LYP | Indicates the intrinsic stability of the molecule. |

| O-H Bond Dissociation Enthalpy | G3(MP2)//B3LYP | Key parameter for evaluating potential antioxidant activity. researchgate.net |

| Gas-Phase Acidity | High-level ab initio | Quantifies the intrinsic ability to donate a proton. |

| Ionization Enthalpy | High-level ab initio | Relates to the ease of oxidation. |

Note: This table illustrates the types of data obtained from high-level ab initio calculations. Specific values for this compound would require dedicated computational studies.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a time-resolved view of molecular behavior, offering insights into conformational flexibility and intermolecular interactions that are not accessible from static quantum chemical calculations. nih.gov

For this compound, MD simulations could be employed to explore its conformational landscape. The molecule possesses several rotatable bonds, including those in the allyl group and around the ether linkage of the phenoxy group. MD simulations can reveal the preferred conformations in different environments (e.g., in a vacuum or in a solvent) and the energy barriers between different conformational states.

Furthermore, MD is a powerful tool for studying how molecules of this compound interact with each other or with other molecules, such as solvents or biological macromolecules. These simulations can characterize non-covalent interactions like hydrogen bonding and van der Waals forces, which govern the macroscopic properties of the substance. mdpi.com

Theoretical Studies of Intramolecular Interactions (e.g., OH-π Hydrogen Bonding in Allylphenols)

The structure of this compound features a hydroxyl group and an allyl group in ortho positions, creating the possibility for a specific type of intramolecular interaction: an OH-π hydrogen bond. In this interaction, the hydroxyl proton acts as a hydrogen bond donor, and the π-electron cloud of the allyl group's double bond acts as the acceptor. nih.govrsc.org

Theoretical studies on simpler, related molecules like 2-allylphenol (B1664045) have shown that these compounds exist as a mixture of conformers. nih.gov One conformer is "closed," where the OH-π hydrogen bond is present, and another is "open," where it is not. nih.govrsc.org Computational methods can quantify the energy difference between these conformers and characterize the nature of the OH-π bond using tools like Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis. mdpi.com The strength of this intramolecular hydrogen bond can be influenced by substituents on the phenol (B47542) ring. nih.govrsc.org

Reaction Pathway Elucidation and Transition State Analysis through Computational Methods

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions. aiche.org This allows for the elucidation of reaction mechanisms by identifying reactants, products, intermediates, and, crucially, the transition states that connect them. For this compound, this could involve studying its synthesis, degradation, or its reactions with other species, such as radicals in an antioxidant context.

By calculating the energies of transition states, chemists can determine the activation energy of a reaction, which is a key factor in determining the reaction rate. Methods like DFT are commonly used to locate transition state geometries and compute their energies. nih.gov The reaction pathway can then be traced using techniques like Intrinsic Reaction Coordinate (IRC) calculations to ensure that the identified transition state correctly connects the desired reactants and products. researchgate.net This level of mechanistic detail is often difficult to obtain through experimental means alone. nih.gov

Investigative Applications and Mechanistic Bioactivity Studies Non Human / Non Clinical

Role in Polymer Chemistry and Material Science

The utility of 2-Allyl-4-phenoxyphenol as a monomer or precursor in the synthesis of advanced polymers has been a subject of scientific inquiry.

No specific research data was identified detailing the use of this compound as a direct precursor for the synthesis of poly(phenylene ethers), epoxy resins, polyesters, or polycarbonates. General synthetic routes for these polymers typically involve the polymerization of corresponding monomers, but specific studies incorporating the this compound structure were not found in the available literature.

While there is a growing interest in the development of high refractive index polymers for optical applications, no specific studies were found that utilize this compound in the synthesis of such materials. The incorporation of aromatic and other specific functional groups can contribute to a higher refractive index in polymers, but the direct application of this particular compound has not been reported in the reviewed literature.

Exploration in Biological Systems (Strictly Excluding Human Clinical Data, Dosage, Safety, and Adverse Effects)

The bioactivity of this compound has been explored in various in vitro non-human biological systems to understand its mechanistic effects at a cellular and molecular level.

No available scientific literature was identified that specifically investigates the in vitro modulation of leukotriene A4 hydrolase aminopeptidase (B13392206) activity by this compound. While the modulation of this enzyme is a significant area of research for potential therapeutic applications, studies have primarily focused on other chemical entities.

There is no available research data on the in vitro cytotoxicity of this compound specifically in non-human or murine leukemia cell lines. Consequently, information regarding its potential to induce caspase-mediated apoptosis in these specific cell types is not documented in the current body of scientific literature.

No structure-activity relationship (SAR) studies focusing on derivatives of this compound in non-human biological assays were found in the reviewed literature. SAR studies are crucial for understanding how chemical structure influences biological activity, but such investigations have not been reported for this specific class of compounds in non-human contexts.

Applications in Organic Synthesis as a Building Block

Intermediate in the Synthesis of Insect Growth Regulators (e.g., Pyriproxyfen)

A significant application of the phenoxyphenol framework is in the production of Pyriproxyfen, a pyridine-based pesticide effective against a wide range of arthropods. Pyriproxyfen functions as an insect growth regulator, mimicking juvenile hormones to disrupt the developmental processes of insects. nih.govwsu.edu This interference with growth, development, and metamorphosis makes it a valuable tool in pest management. eagri.org

The synthesis of Pyriproxyfen is a multi-step process that often begins with 4-phenoxyphenol (B1666991) (POP) as a key intermediate. patsnap.comgoogle.com Although not identical to this compound, 4-phenoxyphenol provides the core chemical structure for building the final product. The general synthetic route involves the reaction of 4-phenoxyphenol with propylene (B89431) oxide to form an intermediate, 1-(4-phenoxyphenoxy)-2-propanol. patsnap.comgoogle.com This intermediate is then reacted with 2-chloropyridine (B119429) to yield Pyriproxyfen. patsnap.comgoogle.com

The following table outlines a typical reaction scheme for the synthesis of Pyriproxyfen from 4-phenoxyphenol:

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 4-phenoxyphenol, Propylene oxide | Base catalyst (e.g., potassium hydroxide), Water | 1-(4-phenoxyphenoxy)-2-propanol |

| 2 | 1-(4-phenoxyphenoxy)-2-propanol, 2-chloropyridine | Base catalyst (e.g., potassium hydroxide), Solvent (e.g., dioxane, N-Methyl pyrrolidone) | Pyriproxyfen |

This synthetic pathway highlights the importance of the phenoxyphenol structure as a foundational element in creating potent insect growth regulators.

Precursors for Herbicide Synthesis

The phenoxy chemical group is a cornerstone of a class of herbicides known as phenoxy herbicides. These herbicides are used to control broadleaf weeds. albaugh.comalbaugh.com Prominent examples of phenoxy herbicides include 2-methyl-4-chlorophenoxyacetic acid (MCPA) and (2,4-dichlorophenoxy)acetic acid (2,4-D). nih.gov While the direct synthesis from this compound is not explicitly detailed in the provided research, the core phenoxy structure is fundamental to their herbicidal activity.

The synthesis of phenoxy herbicides generally involves the reaction of a substituted phenol (B47542) with a chloroacetic acid derivative. The specific substitutions on the phenol ring determine the properties and target weed spectrum of the resulting herbicide.

Future Research Directions and Perspectives

Novel Synthetic Strategies and Green Chemistry Approaches for 2-Allyl-4-phenoxyphenol

Future synthetic research will likely focus on developing more efficient, sustainable, and cost-effective methods for the preparation of this compound and its derivatives.

Microwave-Assisted Synthesis : Microwave-assisted organic synthesis (MAOS) offers a significant advantage by reducing reaction times from hours to minutes and often improving yields. rasayanjournal.co.in Investigating the application of microwave irradiation to the key bond-forming reactions in the synthesis of this compound, such as O-arylation (etherification) or the Claisen rearrangement to install the allyl group, could lead to more energy-efficient processes. asianpubs.orgrsc.org For instance, a catalyst-free, solventless acetylation of phenols has been successfully achieved using microwaves, suggesting that similar green approaches could be adapted for this target molecule. asianpubs.org

Continuous Flow Chemistry : Flow chemistry presents a safer, more scalable, and highly controllable alternative to traditional batch processing. nih.gov Developing a continuous-flow synthesis for this compound could enable better management of reaction exotherms, improve product consistency, and allow for seamless integration into multi-step synthetic sequences. researchgate.netacs.org This is particularly relevant for potentially hazardous reactions or when precise control over reaction parameters is crucial for selectivity. researchgate.net

Green Solvents and Catalysts : A major thrust in modern chemistry is the replacement of hazardous solvents and stoichiometric reagents with greener alternatives. unibo.it Future work should explore the synthesis of this compound in environmentally benign solvents like water, supercritical fluids, or bio-derived solvents. tandfonline.com Furthermore, replacing traditional catalysts with heterogeneous, recyclable catalysts can simplify purification and minimize waste, aligning with the principles of green chemistry. unibo.it The oxidative polymerization of phenol (B47542) in water is a prime example of a green process that could inspire new synthetic routes. tandfonline.com

Advanced Mechanistic Insights through In Situ Spectroscopy and Time-Resolved Techniques

A fundamental understanding of reaction mechanisms is critical for process optimization and the discovery of new transformations. Advanced spectroscopic techniques can provide real-time insights into the formation and consumption of intermediates during the synthesis and subsequent reactions of this compound.

In Situ ATR-IR and Raman Spectroscopy : Attenuated Total Reflectance Infrared (ATR-IR) and Raman spectroscopy are powerful tools for monitoring reaction kinetics and identifying transient species without the need for sampling. Applying these techniques to the synthesis of this compound could elucidate the precise mechanism of key steps, such as the ether bond formation or the ortho-allyl C-H activation, providing data to optimize reaction conditions for higher yield and selectivity.

Time-Resolved NMR and Mass Spectrometry : For reactions that occur on a slightly slower timescale, time-resolved Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can offer detailed structural information about intermediates. These methods could be employed to study the step-by-step transformation of reactants, helping to identify potential side-products and understand the factors that control regioselectivity.

Exploration of New Catalytic Systems for Selective Transformations

The dual functionality of this compound makes it an excellent substrate for exploring selective catalytic transformations.

C-H Activation/Functionalization : Direct C-H activation is a powerful strategy for streamlining synthesis by avoiding the need for pre-functionalized starting materials. rsc.org Research into transition-metal catalyzed C-H activation of the phenolic ring could lead to the direct introduction of new functional groups at specific positions, creating a library of novel derivatives. researchgate.netresearchgate.netrsc.org For example, palladium-catalyzed ortho-alkenylation of unprotected phenols has been demonstrated, a technique that could be adapted to further functionalize the this compound scaffold. researchgate.net One-pot C-H activation/borylation/oxidation sequences could also be explored to introduce hydroxyl groups regioselectively. nih.gov

Selective Etherification and Allylic Functionalization : The presence of both a phenolic hydroxyl group and an allyl group invites the exploration of catalysts that can selectively target one group in the presence of the other. For instance, developing catalytic systems for the selective etherification of the phenolic hydroxyl without affecting the allyl group is a significant challenge. google.comnih.gov Conversely, catalysts that promote selective oxidation, amination, or metathesis of the allyl side-chain while leaving the aromatic core untouched would be highly valuable for creating diverse molecular architectures. frontiersin.org Photocatalytic systems, which often operate under mild conditions, could offer unique selectivity in the dimerization or functionalization of the phenol moiety. acs.org

Expanded Computational Modeling for Complex Reactivity and Material Design

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for predicting reactivity, elucidating reaction mechanisms, and designing new molecules with desired properties.

Reactivity Prediction : DFT calculations can be used to determine key quantum chemical parameters like bond dissociation enthalpies (BDE), ionization potentials, and frontier molecular orbital energies (HOMO-LUMO). alljournals.cnrjpn.org These parameters can help predict the most likely sites for radical attack or electrophilic/nucleophilic substitution on the this compound structure. alljournals.cnresearchgate.net Such studies can guide experimental work by identifying the most promising reaction pathways and predicting the effects of different substituents on reactivity. nih.govacs.org

Mechanism Elucidation : Computational modeling can be used to map out the complete energy profile of a reaction pathway, including transition states and intermediates. This would be invaluable for understanding the mechanisms of complex catalytic cycles, such as those involved in C-H activation or selective etherification, and for explaining observed regioselectivity.

Material Design : By simulating the electronic and structural properties of polymers or other materials derived from this compound, computational models can accelerate the discovery of new functional materials. mdpi.com For example, modeling could predict the adsorption characteristics and interaction energies of these molecules on surfaces, which is relevant for developing new coatings or sensors. mdpi.com

Unexplored Applications in Functional Materials or Targeted Bio-Probes (Non-Clinical)

The unique structure of this compound makes it a promising building block for novel materials and specialized chemical tools.

Polymer and Resin Synthesis : The phenolic hydroxyl group and the polymerizable allyl group make this compound an ideal monomer for creating advanced polymers and resins. Future research could focus on its incorporation into epoxy resins, polycarbonates, or other high-performance polymers to enhance thermal stability, flame retardancy, or mechanical properties. The phenoxy group can impart rigidity and thermal resistance, while the allyl group provides a site for cross-linking.

Functional Surfaces and Coatings : Phenolic compounds are known to adhere well to various surfaces and possess antioxidant properties. nih.gov Derivatives of this compound could be used to create functional coatings that protect materials from oxidative degradation. Zeolites and other porous materials can serve as hosts for phenolic compounds, creating hybrid materials for applications in adsorption or catalysis. mdpi.com

Targeted Bio-Probes : While excluding clinical applications, the scaffold of this compound could be elaborated to create fluorescent probes for environmental or cellular research. The allyl group can be functionalized with a fluorophore, while the phenoxy-phenol backbone can be modified to selectively interact with specific analytes or environmental targets. The development of such probes would be a valuable addition to the analytical toolkit for non-clinical biological and environmental monitoring.

Q & A

What are the recommended methods for synthesizing 2-Allyl-4-phenoxyphenol, and what analytical techniques are essential for confirming its structure?

Basic Research Question

The synthesis of allyl-substituted phenols like this compound typically involves allylation reactions under inert atmospheres (e.g., argon) to prevent oxidation. A reported method for analogous compounds (e.g., 2-Allyl-6-(phenylethynyl)phenol) involves reacting precursors with allyl reagents in hexane, followed by quenching, extraction with diethyl ether, and purification via silica gel column chromatography . For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy is critical for identifying proton environments, while mass spectrometry (MS) validates molecular weight. For example, NMR data for related compounds show distinct peaks for allyl protons (~5–6 ppm) and aromatic protons, whereas MS provides exact mass verification .

What safety precautions are necessary when handling this compound in laboratory settings?

Basic Research Question

Safety protocols should align with those for structurally similar allylphenols. Key measures include:

- Personal protective equipment (PPE): Gloves, lab coats, and eye protection (e.g., ANSI-approved goggles) to avoid skin/eye contact .

- Ventilation: Use fume hoods to minimize inhalation risks, as allylphenols may release irritants during synthesis .

- Storage: Keep away from oxidizing agents and store in airtight containers under inert gas if the compound is sensitive to air .

- Emergency procedures: For spills, use absorbent materials and avoid flushing into waterways due to potential environmental toxicity .

How can researchers optimize reaction conditions to improve the yield of this compound in allylation reactions?

Advanced Research Question

Yield optimization requires careful control of:

- Catalyst selection: Lewis acids (e.g., BF₃·Et₂O) or transition-metal catalysts may enhance regioselectivity in allylation .

- Solvent polarity: Non-polar solvents (e.g., hexane) reduce side reactions like polymerization of allyl groups .

- Temperature: Moderate temperatures (40–60°C) balance reaction rate and byproduct formation.

- Purification: Column chromatography with gradient elution (e.g., hexane/ethyl acetate) effectively isolates the target compound from unreacted starting materials .

What strategies are effective in resolving contradictions between theoretical predictions and experimental data regarding the reactivity of this compound?

Advanced Research Question

Discrepancies between computational models (e.g., DFT calculations) and experimental results can arise from:

- Solvent effects: Simulations often neglect solvent interactions, which significantly impact reaction pathways. Validate models using solvent-inclusive methods like COSMO-RS .

- Steric hindrance: Theoretical models may underestimate steric effects in bulky allyl-substituted phenols. Compare crystallographic data (if available) with predicted geometries .

- Reaction intermediates: Use spectroscopic techniques (e.g., in-situ IR) to detect transient species not accounted for in simulations .

How does the substitution pattern on the phenol ring influence the stability and reactivity of this compound under various experimental conditions?

Advanced Research Question

The position and nature of substituents critically affect stability:

- Electron-donating groups (e.g., methoxy): Enhance oxidative stability but may reduce electrophilic reactivity. For example, 4-Allyl-2-methoxyphenol (eugenol) shows greater thermal stability than unsubstituted analogs .

- Steric effects: Bulky groups ortho to the allyl moiety can hinder nucleophilic attacks, as seen in hindered phenolic antioxidants .

- pH sensitivity: Phenolic hydroxyl groups deprotonate under basic conditions, altering solubility and reactivity. Conduct pH-dependent stability studies using UV-Vis spectroscopy .

What are the key physicochemical properties of this compound that researchers should consider during experimental design?

Basic Research Question

Critical properties include:

- Solubility: Low polarity in non-aqueous solvents (e.g., dichloromethane) but moderate solubility in ethanol .

- Thermal stability: Decomposition temperatures can be assessed via thermogravimetric analysis (TGA). Analogous compounds like eugenol decompose at ~250°C .

- pKa: The phenolic hydroxyl group has a pKa ~10, influencing ionization in aqueous solutions .

What in silico methods can predict the biological activity of this compound derivatives, and how do these compare with empirical data?

Advanced Research Question

Computational approaches include:

- Docking studies: Use software like AutoDock to screen derivatives against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) .

- QSAR models: Correlate substituent electronic parameters (Hammett σ) with bioactivity data. Validate predictions using in vitro assays (e.g., antimicrobial disk diffusion) .

- ADMET prediction: Tools like SwissADME assess pharmacokinetic properties (e.g., bioavailability, CYP450 interactions) to prioritize synthesis targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.